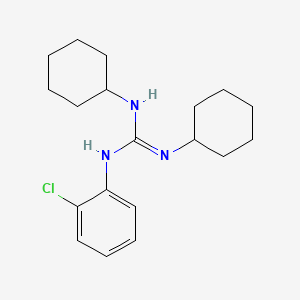
N-(2-Chlorophenyl)-N',N''-dicyclohexylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a 2-chlorophenyl group and two cyclohexyl groups attached to a guanidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine typically involves the reaction of 2-chloroaniline with dicyclohexylcarbodiimide (DCC) under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by altering their conformation. This can lead to changes in cellular processes and pathways, ultimately resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
- N-(2-Chlorophenyl)-N’,N’'-dicyclohexylurea
- N-(2-Chlorophenyl)-N’,N’'-dicyclohexylthiourea
- N-(2-Chlorophenyl)-N’,N’'-dicyclohexylcarbamate
Uniqueness
N-(2-Chlorophenyl)-N’,N’'-dicyclohexylguanidine is unique due to its specific guanidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
96405-47-9 |
|---|---|
分子式 |
C19H28ClN3 |
分子量 |
333.9 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-2,3-dicyclohexylguanidine |
InChI |
InChI=1S/C19H28ClN3/c20-17-13-7-8-14-18(17)23-19(21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2,(H2,21,22,23) |
InChIキー |
FFPKLMOKWOUGDJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)NC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


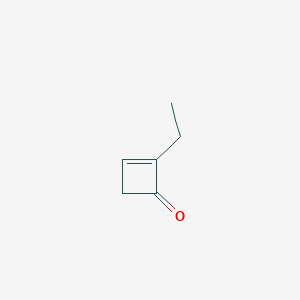
![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
![4-Cyano-N-[3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14356789.png)
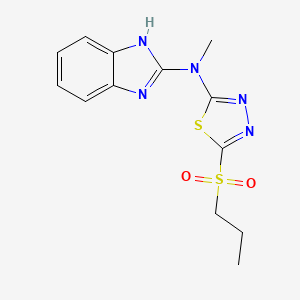
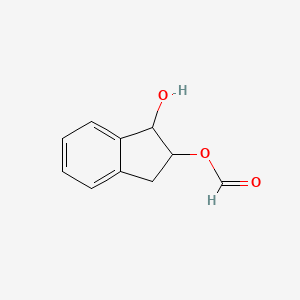
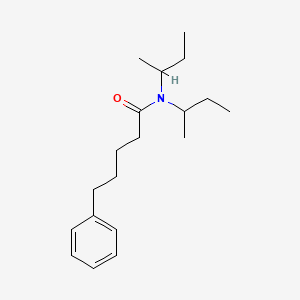
![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
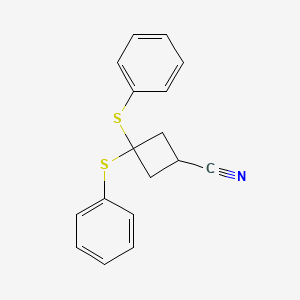
![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)

![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
methanone](/img/structure/B14356844.png)
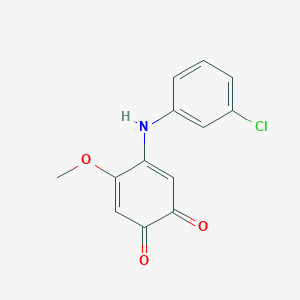
![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)
